molecular formula C18H40N2 B12794177 N,N'-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine CAS No. 4013-99-4

N,N'-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine

Cat. No.: B12794177
CAS No.: 4013-99-4
M. Wt: 284.5 g/mol
InChI Key: DCRAECRBHQMGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine is a chemical compound known for its unique structure and properties. It is an ethylenediamine derivative with two 2,4,4-trimethyl-2-pentyl groups attached to the nitrogen atoms. This compound is used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine typically involves the reaction of ethylenediamine with 2,4,4-trimethyl-2-pentyl chloride under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor at a controlled rate, and the product is continuously removed and purified using distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.

    Substitution: Alkyl halides, acyl halides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile, often with a base to facilitate the reaction.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Secondary amines

    Substitution: Various substituted ethylenediamine derivatives

Scientific Research Applications

N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: Investigated for its potential as a chelating agent in biological systems.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.

    Industry: Utilized in the production of polymers and resins, where it acts as a curing agent or cross-linker.

Mechanism of Action

The mechanism by which N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine exerts its effects involves its ability to form stable complexes with metal ions. The nitrogen atoms in the ethylenediamine backbone act as donor sites, coordinating with metal ions to form chelates. This property is exploited in various applications, including catalysis and drug delivery.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(2,4,4-trimethyl-2-pentyl)-1,2-diaminopropane
  • N,N’-Bis(2,4,4-trimethyl-2-pentyl)-1,3-diaminopropane
  • N,N’-Bis(2,4,4-trimethyl-2-pentyl)-1,4-diaminobutane

Uniqueness

N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine is unique due to its specific structure, which provides steric hindrance and enhances its stability. This makes it particularly useful in applications where stability and reactivity are crucial, such as in the formation of metal complexes and in industrial polymer production.

Properties

CAS No.

4013-99-4

Molecular Formula

C18H40N2

Molecular Weight

284.5 g/mol

IUPAC Name

N,N'-bis(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C18H40N2/c1-15(2,3)13-17(7,8)19-11-12-20-18(9,10)14-16(4,5)6/h19-20H,11-14H2,1-10H3

InChI Key

DCRAECRBHQMGEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NCCNC(C)(C)CC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.